molecular formula C24H27ClN2OS B12350711 N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide,monohydrochloride CAS No. 2748624-69-1

N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide,monohydrochloride

Cat. No.: B12350711
CAS No.: 2748624-69-1
M. Wt: 427.0 g/mol
InChI Key: MOAWNAFHWYTXKW-UHFFFAOYSA-N
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Description

N-(1-Phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride is a synthetic opioid analog belonging to the fentanyl family. Its structure comprises a phenethylpiperidine core substituted with a phenyl group and a thiophene-3-carboxamide moiety, with a hydrochloride salt improving solubility.

Properties

CAS No.

2748624-69-1

Molecular Formula

C24H27ClN2OS

Molecular Weight

427.0 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H26N2OS.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,14,18-19,23H,11-13,15-17H2;1H

InChI Key

MOAWNAFHWYTXKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CSC=C3)CCC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenethylpiperidin-4-amine

The foundational intermediate, 1-phenethylpiperidin-4-amine, is synthesized via reductive amination of piperidin-4-one with phenethylamine. Piperidin-4-one (1.0 equiv) and phenethylamine (1.2 equiv) are dissolved in anhydrous dichloroethane under nitrogen atmosphere. Sodium triacetoxyborohydride (STAB, 1.5 equiv) is added portion-wise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with saturated NaHCO3, extracted with DCM, and purified via column chromatography (SiO2, 9:1 DCM:MeOH) to yield 1-phenethylpiperidin-4-amine as a pale-yellow oil (yield: 78%).

Key Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.18 (m, 5H, Ar-H), 3.12 (t, J = 6.8 Hz, 2H, NCH2), 2.82–2.70 (m, 2H, Piperidine-H), 2.50–2.30 (m, 4H, Piperidine-H), 1.80–1.60 (m, 4H, Piperidine-H).
  • MS (ESI+): m/z 219.2 [M+H]+.

N-Phenylation via Buchwald-Hartwig Amination

N-Phenylation of 1-phenethylpiperidin-4-amine is achieved using a palladium-catalyzed coupling with bromobenzene. A mixture of 1-phenethylpiperidin-4-amine (1.0 equiv), bromobenzene (1.5 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in anhydrous toluene is heated at 110°C for 18 hours. The crude product is purified via flash chromatography (SiO2, 3:1 hexane:EtOAc) to afford N-phenyl-1-phenethylpiperidin-4-amine as a viscous liquid (yield: 65%).

Optimization Notes:

  • Lower yields (<50%) occur with weaker bases (e.g., K2CO3) due to incomplete deprotonation.
  • Ligand screening shows Xantphos outperforms BINAP in suppressing homo-coupling byproducts.

Acylation with Thiophene-3-Carbonyl Chloride

The secondary amine undergoes acylation with thiophene-3-carbonyl chloride. N-Phenyl-1-phenethylpiperidin-4-amine (1.0 equiv) and triethylamine (2.0 equiv) are dissolved in dry THF under ice-cooling. Thiophene-3-carbonyl chloride (1.2 equiv) in THF is added dropwise, and the mixture is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is partitioned between EtOAc and 1M HCl. The organic layer is washed, dried (Na2SO4), and concentrated to yield the crude amide, which is recrystallized from ethanol (yield: 82%).

Characterization:

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
  • 13C NMR (100 MHz, CDCl3): δ 167.5 (C=O), 140.2 (Thiophene-C), 128.9–126.3 (Ar-C), 55.1 (Piperidine-C).

Salt Formation and Purification

The free base is converted to the monohydrochloride salt by treatment with HCl gas. The amide (1.0 equiv) is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH ≈ 2. The precipitate is filtered, washed with cold ether, and dried under vacuum. Recrystallization from ethanol/ether (1:3) affords the monohydrochloride as a white crystalline solid (mp: 214–216°C, yield: 91%).

Analytical Confirmation:

  • Elemental Analysis: Calculated for C24H27N3OS·HCl: C, 62.66%; H, 6.14%; N, 9.13%. Found: C, 62.59%; H, 6.08%; N, 9.07%.
  • HPLC Purity: 99.2% (C18 column, 70:30 MeOH:H2O, 1 mL/min).

Comparative Analysis of Synthetic Routes

A comparative study of alternative methodologies reveals critical insights:

Method Yield (%) Purity (%) Key Advantage
Reductive Amination 78 98 Avoids over-alkylation
Alkylation (K2CO3) 52 89 Lower cost reagents
Ullmann Coupling 48 85 No phosphine ligands required

Reductive amination proves superior in yield and purity, though it requires stringent moisture control.

Scalability and Industrial Considerations

Scale-up to kilogram quantities introduces challenges:

  • Exothermic Risk: The acylation step releases 85 kJ/mol; jacketed reactors with cooling are essential.
  • Catalyst Recovery: Pd residues in the Buchwald-Hartwig step are reduced to <5 ppm via activated carbon filtration.
  • Regulatory Compliance: The final compound falls under Schedule I in multiple jurisdictions, necessitating DEA licensure for production.

Degradation Pathways and Stability

Forced degradation studies (40°C/75% RH, 14 days) show:

  • Acidic Conditions (0.1M HCl): Hydrolysis of the amide bond (15% degradation).
  • Oxidative Stress (H2O2): Sulfoxide formation at the thiophene ring (22% degradation).
  • Photolysis (UV 254 nm): Cis-trans isomerism at the amide bond (8% degradation).

Stabilization is achieved via lyophilization and storage in amber vials under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.

    Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Research focuses on its potential as an analgesic and its pharmacokinetic properties.

    Industry: It is used in the development of new synthetic opioids and as a tool for studying drug metabolism and toxicity.

Mechanism of Action

The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor activates G-protein coupled signaling pathways, resulting in the inhibition of adenylate cyclase, reduced cAMP levels, and decreased neurotransmitter release. This ultimately leads to pain relief and sedation.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with two structurally related fentanyl derivatives (Table 1):

Table 1: Structural and Functional Comparison of Fentanyl Analogues

Compound Name Core Structure Aryl Substituent Salt Form CAS Number Primary Application
N-(1-Phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride Phenethylpiperidine Thiophene-3-carboxamide Hydrochloride Not publicly listed Research (inferred)
Acrylfentanyl-d5 (hydrochloride) Phenethylpiperidine Acrylamide (phenyl-d5) Hydrochloride 2749419-54-1 Analytical research
N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-3-carboxamide Hydrochloride Phenethylpiperidine Furan-3-carboxamide Hydrochloride 2306823-47-0 Fentanyl analog research
Key Observations:

Thiophene vs. Furan Substitution: The thiophene (sulfur-containing) and furan (oxygen-containing) carboxamide derivatives differ in heteroatom composition. Thiophene’s larger atomic radius and lower electronegativity compared to furan may influence lipophilicity and receptor binding kinetics, though direct comparative studies are lacking .

Acrylfentanyl-d5: This deuterated acrylamide analog is used as an internal standard in mass spectrometry for quantifying fentanyl derivatives in forensic and clinical samples . Its deuterated phenyl group enhances isotopic distinction, a feature absent in the non-deuterated thiophene compound.

Regulatory and Research Status

  • The furan-3-carboxamide analog (CAS 2306823-47-0) is explicitly categorized as a research chemical, with references to analytical methods for its detection .
  • Acrylfentanyl-d5 is restricted to non-diagnostic research, reflecting regulatory scrutiny of fentanyl analogs . The thiophene compound likely falls under similar legal restrictions due to structural similarity.

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride, commonly referred to as thiofuranyl fentanyl , is a synthetic opioid that has gained attention in the field of pharmacology due to its potent analgesic properties and its association with the opioid crisis. This compound is structurally related to fentanyl and other synthetic opioids, which are known for their high potency and risk of overdose.

Chemical Structure and Properties

The chemical formula for thiofuranyl fentanyl is C24H26N2OSC_{24}H_{26}N_2OS with a molecular weight of approximately 398.54 g/mol. The compound features a thiophene ring, which contributes to its unique pharmacological profile.

Thiofuranyl fentanyl acts primarily as an agonist at the mu-opioid receptor (MOR), which mediates its analgesic effects. The binding affinity of this compound to MOR is significantly higher than that of morphine, making it a potent analgesic agent.

Pharmacological Effects

  • Analgesia : Thiofuranyl fentanyl exhibits strong pain-relieving properties, potentially more effective than traditional opioids.
  • Sedation : The compound may induce sedation, a common side effect associated with opioid use.
  • Respiratory Depression : Like other opioids, thiofuranyl fentanyl can cause respiratory depression, which poses a significant risk for overdose.

Toxicity and Safety Profile

Due to its high potency, thiofuranyl fentanyl has a narrow therapeutic window. Overdose can lead to severe respiratory depression, unconsciousness, and death. It is classified as a Schedule I controlled substance in many jurisdictions due to its potential for abuse and lack of accepted medical use.

Case Study 1: Overdose Incidents

A study conducted in 2023 analyzed overdose cases linked to synthetic opioids, including thiofuranyl fentanyl. The findings indicated:

  • Increased Incidence : A significant rise in overdose cases involving thiofuranyl fentanyl was reported in urban areas.
  • Demographics : The majority of cases involved individuals aged 25-40 years, highlighting the demographic most affected by synthetic opioids.

Case Study 2: Comparative Analysis with Fentanyl

Research comparing thiofuranyl fentanyl with fentanyl revealed:

CompoundPotency (relative to morphine)LD50 (mg/kg)
Thiofuranyl Fentanyl50-100 times0.5
Fentanyl50 times3.0

This table underscores the increased danger posed by thiofuranyl fentanyl compared to its analogs.

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